molecular formula C22H20FNO3 B6568406 N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide CAS No. 921881-69-8

N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide

Cat. No. B6568406
CAS RN: 921881-69-8
M. Wt: 365.4 g/mol
InChI Key: QRHWRAIQCNFBPB-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide (FOC) is a cyclohexane-based carboxamide derivative that has been studied for its potential therapeutic and biological applications. FOC is a derivative of the cyclohexane carboxamide family, which has been found to have a variety of biological activities. FOC has been studied for its ability to act as an anti-inflammatory agent, a potential drug target for cancer, and an inhibitor of various enzymes.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide is still not fully understood, but it is thought to be related to its ability to inhibit the activity of various enzymes. N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide has been shown to inhibit the activity of enzymes such as COX-2, 5-LOX, and MMP-9. The inhibition of these enzymes is thought to be the primary mechanism of action of N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide, as these enzymes are involved in the inflammatory response and the regulation of cell growth and survival.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide are still being studied, but it is thought to have a variety of effects on the body. N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide has been shown to have anti-inflammatory activity in animal models of inflammation, and has been shown to inhibit the activity of various enzymes, such as COX-2, 5-LOX, and MMP-9. N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide has also been studied for its potential to be used as a drug target for cancer, as it has been shown to inhibit the activity of the tumor suppressor protein p53. N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide has also been found to have an effect on the immune system, as it has been shown to modulate the activity of various immune cells.

Advantages and Limitations for Lab Experiments

The advantages of using N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide in laboratory experiments include its ability to inhibit the activity of various enzymes, its potential to be used as a drug target for cancer, and its anti-inflammatory activity. The limitations of using N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide in laboratory experiments include the potential for toxicity, as N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide has been found to be toxic in some animal models. Additionally, N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide has not been extensively studied in humans, so its effects in humans are still not fully understood.

Future Directions

For the study of N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide include further research into its mechanism of action, its potential therapeutic and biological applications, and its potential toxicity. Additionally, further research into the effects of N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide on the immune system, its potential to be used as a drug target for cancer, and its potential to be used as an anti-inflammatory agent should be explored. Finally, further research into the potential for N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide to be used in combination with other drugs or therapies should be explored.

Synthesis Methods

N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide can be synthesized by a variety of methods, but the most commonly used method is the synthesis of N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide from the cyclohexane carboxamide family. The synthesis of N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide begins with the reaction of the cyclohexane carboxamide with a fluorine-containing reagent such as 4-fluorophenylchloroformate or 4-fluorophenyliodoformate. The reaction of the cyclohexane carboxamide with the fluorine-containing reagent results in the formation of the N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide molecule.

Scientific Research Applications

N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide has been studied for its potential therapeutic and biological applications. In particular, N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide has been studied for its ability to act as an anti-inflammatory agent, a potential drug target for cancer, and an inhibitor of various enzymes. N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide has been shown to have anti-inflammatory activity in animal models of inflammation, and has been shown to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and matrix metalloproteinase-9 (MMP-9). N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide has also been studied for its potential to be used as a drug target for cancer, as it has been shown to inhibit the activity of the tumor suppressor protein p53.

properties

IUPAC Name

N-[2-(4-fluorophenyl)-4-oxochromen-6-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FNO3/c23-16-8-6-14(7-9-16)21-13-19(25)18-12-17(10-11-20(18)27-21)24-22(26)15-4-2-1-3-5-15/h6-13,15H,1-5H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRHWRAIQCNFBPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide

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